molecular formula C7H10N2 B6155265 4-cyclobutyl-1H-imidazole CAS No. 1571145-56-6

4-cyclobutyl-1H-imidazole

Cat. No.: B6155265
CAS No.: 1571145-56-6
M. Wt: 122.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclobutyl-1H-imidazole is a heterocyclic organic compound that features a cyclobutyl group attached to the imidazole ring. Imidazoles are a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The imidazole ring is a five-membered ring containing two nitrogen atoms at positions 1 and 3, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Dihydroimidazole derivatives

    Substitution: Alkylated, acylated, or sulfonylated imidazole derivatives

Scientific Research Applications

4-cyclobutyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with various functional groups through hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

4-cyclobutyl-1H-imidazole can be compared with other imidazole derivatives, such as:

    4-methyl-1H-imidazole: Similar in structure but with a methyl group instead of a cyclobutyl group.

    4-phenyl-1H-imidazole: Contains a phenyl group, which imparts different chemical and biological properties.

    4-ethyl-1H-imidazole: Features an ethyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in the presence of the cyclobutyl group, which can influence the compound’s steric and electronic properties, thereby affecting its reactivity and interactions with other molecules.

Properties

CAS No.

1571145-56-6

Molecular Formula

C7H10N2

Molecular Weight

122.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.